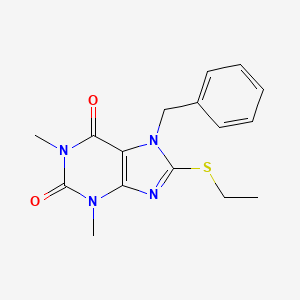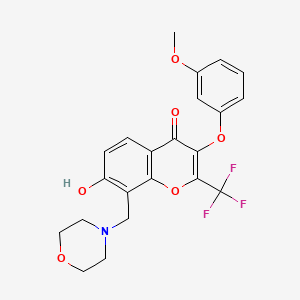
(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel derivative designed and synthesized for potential biological activities . It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the design and evaluation of these derivatives for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The compound has been evaluated as a corrosion inhibitor for mild steel in an acid medium . The experimental results showed that it is an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in the context of its use as a corrosion inhibitor . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .科学的研究の応用
Medicinal Chemistry Applications
Compounds containing pyrazine, thiazole, and piperazine structures, akin to the one mentioned, are extensively studied for their promising biological activities. For example, phenothiazines, which share structural similarities with the specified compound, have shown significant antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities result from their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, facilitating penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011). Additionally, derivatives of pyrazole, another core component of the compound , have been synthesized under various conditions, displaying potential antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Organic Synthesis and Catalysis
The diversity of heterocyclic N-oxide molecules, including those derived from pyrazine and pyridine, underscores their utility in organic synthesis and catalysis. These compounds have been pivotal in the formation of metal complexes, catalyst design, asymmetric synthesis, and drug development due to their unique functionalities (Li et al., 2019). The synthesis and bioevaluation of novel pyrazoles also highlight the compound class's significance in developing novel organic materials with wide-ranging applications, from agrochemicals to pharmaceuticals (Sheetal et al., 2018).
Optoelectronic Material Development
Quinazolines and pyrimidines, related to the query compound through their heterocyclic frameworks, have found extensive applications in electronic devices due to their luminescent properties. These compounds, when incorporated into π-extended conjugated systems, offer significant value in developing novel optoelectronic materials, including organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis h37ra and immortalized rat hepatic stellate cells (HSC-T6) . These targets play a crucial role in the pathogenesis of tuberculosis and fibrosis, respectively.
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . The interaction of these compounds with their targets leads to changes that inhibit the growth of the bacteria or the progression of fibrosis.
Biochemical Pathways
Similar compounds have been reported to inhibit the synthesis of collagen, a key component of the extracellular matrix, in fibrotic diseases . This suggests that the compound may interfere with the biochemical pathways involved in collagen synthesis and deposition.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . These results suggest that the compound could potentially be used in the treatment of tuberculosis and fibrotic diseases.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c24-17(14-12-25-16(21-14)13-11-18-5-6-19-13)23-9-7-22(8-10-23)15-3-1-2-4-20-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYOQHDFTROVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963957.png)
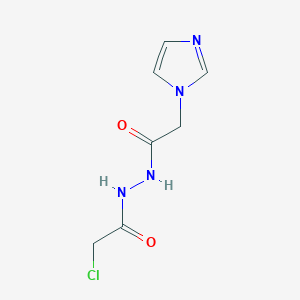
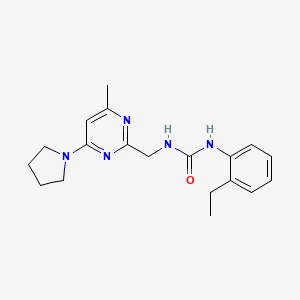
![5-chloro-N-{[4-(methoxymethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2963964.png)

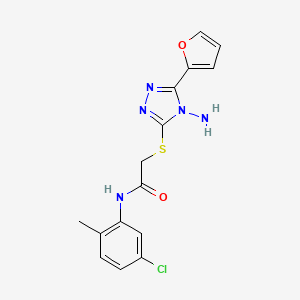
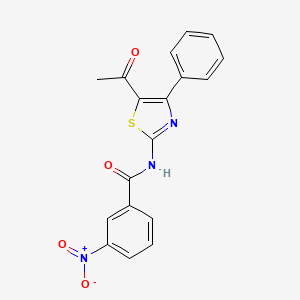
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)
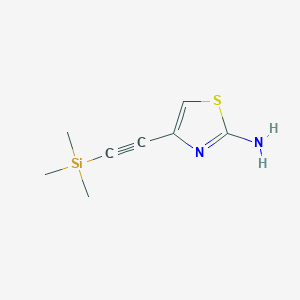
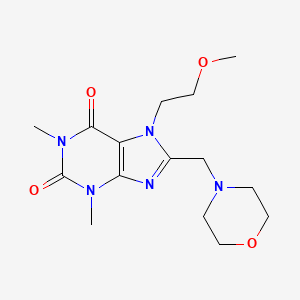
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
